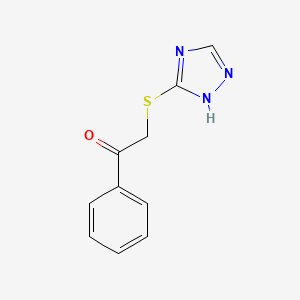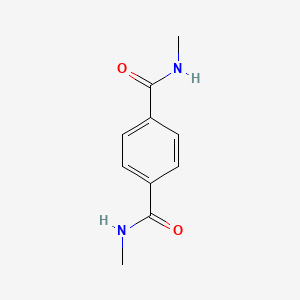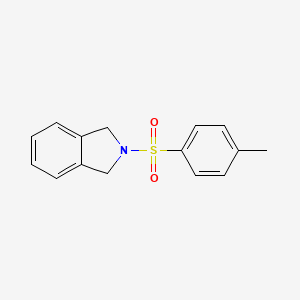
Cupric glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cupric glycinate, also known as bis(glycinato)copper(II), is a coordination complex of copper(II) with two equivalents of glycinate. Its chemical formula is [Cu(glycinate)₂(H₂O)ₓ], where x can be 0 (anhydrous form) or 1 (monohydrate form). This compound is known for its light blue, flake-like crystals and has been studied extensively since its first report in 1841 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cupric glycinate is typically synthesized by reacting copper(II) acetate with glycine in aqueous ethanol. The reaction proceeds through a non-redox dissociative substitution mechanism, usually yielding the cis isomer : [ \text{Cu(OAc)}_2 + 2 \text{H}_2\text{NCH}_2\text{COOH} + x \text{H}_2\text{O} \rightarrow [\text{Cu(H}_2\text{NCH}_2\text{COO})_2(\text{H}_2\text{O})_x] + 2 \text{AcOH} ] where ( x = 0 ) or ( 1 ).
Industrial Production Methods: One industrial method involves dissolving copper oxide in ammonia to form a cupric ammine complex, which then reacts with glycine. The product is purified through centrifugation and drying . Another method involves stirring cupric subcarbonate powder with glycine solution in a water bath, followed by crystallization and centrifugation .
Analyse Chemischer Reaktionen
Types of Reactions: Cupric glycinate undergoes various chemical reactions, including:
Oxidation and Reduction: Copper(II) can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution: The glycinate ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Ligands such as ammonia or ethylenediamine.
Major Products:
Oxidation: Higher oxidation state copper complexes.
Reduction: Copper(I) complexes.
Substitution: New coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Cupric glycinate has diverse applications in scientific research:
Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.
Biology: Investigated for its role in copper metabolism and enzyme activation.
Medicine: Explored for its potential in treating copper deficiency and as an antimicrobial agent.
Industry: Utilized as a dietary copper source in animal feeds.
Wirkmechanismus
The mechanism of action of cupric glycinate involves its interaction with biological molecules. Copper ions from this compound can bind to proteins and enzymes, influencing their activity. The glycinate ligands facilitate the transport and bioavailability of copper, enhancing its physiological effects .
Vergleich Mit ähnlichen Verbindungen
Copper(II) sulfate: Another common copper compound used in various applications.
Copper(II) chloride: Used in similar contexts but with different solubility and reactivity properties.
Uniqueness: Cupric glycinate is unique due to its chelating properties, which enhance the stability and bioavailability of copper. Its ability to form stable complexes with amino acids makes it particularly useful in biological and industrial applications .
Eigenschaften
CAS-Nummer |
32817-15-5 |
|---|---|
Molekularformel |
C2H5CuNO2 |
Molekulargewicht |
138.61 g/mol |
IUPAC-Name |
2-aminoacetic acid;copper |
InChI |
InChI=1S/C2H5NO2.Cu/c3-1-2(4)5;/h1,3H2,(H,4,5); |
InChI-Schlüssel |
RMNCNUNUQBLASX-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Cu+2] |
Kanonische SMILES |
C(C(=O)O)N.[Cu] |
Siedepunkt |
Decomposes with gas evolution. (USCG, 1999) |
melting_point |
253.4 °F (USCG, 1999) |
Physikalische Beschreibung |
Occurs as monohydrate and as dihydrate. The monohydrate is long deep-blue needles. The dihydrate is light blue powdery crystals. |
Verwandte CAS-Nummern |
56-40-6 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















